molecular formula C14H21NO2 B14185851 (1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol CAS No. 849946-85-6

(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol

Katalognummer: B14185851
CAS-Nummer: 849946-85-6
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: NAPFWQKAHJRELX-JHJVBQTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group attached to a cyclohexane ring with two hydroxyl groups. The stereochemistry of this compound is defined by the (1R,2R,5R) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the substitution reactions may involve reagents such as aniline and appropriate catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the anilino moiety .

Wissenschaftliche Forschungsanwendungen

(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol is unique due to its specific stereochemistry and the presence of both anilino and hydroxyl groups.

Eigenschaften

CAS-Nummer

849946-85-6

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol

InChI

InChI=1S/C14H21NO2/c1-14(2)9-12(17)11(16)8-13(14)15-10-6-4-3-5-7-10/h3-7,11-13,15-17H,8-9H2,1-2H3/t11-,12-,13-/m1/s1

InChI-Schlüssel

NAPFWQKAHJRELX-JHJVBQTASA-N

Isomerische SMILES

CC1(C[C@H]([C@@H](C[C@H]1NC2=CC=CC=C2)O)O)C

Kanonische SMILES

CC1(CC(C(CC1NC2=CC=CC=C2)O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.